molecular formula C5H9NOS B188968 4,4-Dimethyloxazolidine-2-thione CAS No. 54013-55-7

4,4-Dimethyloxazolidine-2-thione

Cat. No.: B188968
CAS No.: 54013-55-7
M. Wt: 131.2 g/mol
InChI Key: VIMMIOUDVZQBAK-UHFFFAOYSA-N
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Description

4,4-Dimethyloxazolidine-2-thione is a heterocyclic compound with the molecular formula C5H9NOS. It is characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms. This compound is known for its applications in various fields, including organic synthesis and corrosion inhibition .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyloxazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxazolidine-2-thione involves its interaction with molecular targets through the formation of hydrogen bonds and coordination complexes. The sulfur atom in the compound can form bonds with metal surfaces, providing a protective layer against corrosion. Additionally, the compound can interfere with cellular processes by binding to active sites on enzymes and other proteins .

Comparison with Similar Compounds

  • 4,4-Dimethyl-1,3-oxazolidine-2-thione
  • 4,4-Dimethyl-2-oxazolidinethione
  • 4,4-Dimethyloxazoline-2-thiol

Comparison: 4,4-Dimethyloxazolidine-2-thione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to act as a chiral auxiliary and corrosion inhibitor sets it apart from other oxazolidine derivatives .

Properties

IUPAC Name

4,4-dimethyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMMIOUDVZQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202330
Record name 2-Oxazolidinethione, 4,4-dimethyl-
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Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54013-55-7
Record name 4,4-Dimethyloxazolidine-2-thione
Source CAS Common Chemistry
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Record name 4,4-Dimethyloxazolidine-2-thione
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Record name 4,4-Dimethyloxazolidine-2-thione
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Record name 4,4-Dimethyloxazolidine-2-thione
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Record name 2-Oxazolidinethione, 4,4-dimethyl-
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Record name 4,4-dimethyloxazolidine-2-thione
Source European Chemicals Agency (ECHA)
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Record name 4,4-DIMETHYLOXAZOLIDINE-2-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4,4-Dimethyloxazolidine-2-thione in organic synthesis?

A1: this compound serves as a valuable chiral auxiliary in the synthesis of various organic compounds, particularly β-lactam antibiotics like carbapenems. []

Q2: Has the structure of this compound been definitively characterized?

A3: Yes, single-crystal X-ray diffraction studies have confirmed the structure of this compound. [] This analysis confirmed the presence of the thione (C=S) form in the solid state, as opposed to the tautomeric thiol (C-SH) form. The study provided key bond distances, further supporting the thione form as the dominant structure.

Q3: Are there any analytical methods used to quantify this compound?

A4: Yes, iodimetric titration with potentiometric detection has been successfully employed for the determination of this compound in strongly alkaline solutions. [] This method demonstrated a good determination range and high accuracy with low errors and relative standard deviations. Interestingly, the study revealed unusual potentiometric titration curves, influenced by factors like sodium hydroxide and analyte concentrations, electrode material (platinum or gold), and electrode surface.

Q4: Is there any research regarding the corrosion inhibition properties of this compound?

A5: Preliminary studies have explored the potential of this compound as a corrosion inhibitor for mild steel in acidic environments. [, ] While specific details are limited in the provided abstracts, these studies suggest promising avenues for future research on the application of this compound in corrosion protection.

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